molecular formula C23H22N4OS B2626063 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine CAS No. 1114915-04-6

3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine

Cat. No.: B2626063
CAS No.: 1114915-04-6
M. Wt: 402.52
InChI Key: DUNGZSDKGOZHFY-UHFFFAOYSA-N
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Description

The compound 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine is a pyridazine derivative featuring a 1,2,4-oxadiazole moiety linked via a sulfanyl group. Its molecular formula is C23H22N4O2S, with a molecular weight of 418.52 g/mol . The structure incorporates two aromatic substituents: a 3,4-dimethylphenyl group on the oxadiazole ring and a 4-ethylphenyl group on the pyridazine core.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-4-17-6-9-18(10-7-17)20-11-12-22(26-25-20)29-14-21-24-23(27-28-21)19-8-5-15(2)16(3)13-19/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNGZSDKGOZHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The specific compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins such as EGFR and Src .
  • Cell Line Studies : In vitro studies demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer). For instance, certain oxadiazole derivatives showed IC50 values lower than standard treatments like erlotinib .
  • Molecular Docking Studies : These studies suggest that the compound may interact effectively with target proteins involved in cancer progression, indicating a promising lead for further drug development .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains. The presence of the oxadiazole ring is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
  • Fungal Inhibition : Some derivatives have also been evaluated for antifungal activity, demonstrating effectiveness against common pathogens such as Candida species .

Other Pharmacological Effects

  • Anti-inflammatory Properties : Compounds related to this structure have been investigated for their anti-inflammatory effects. For example, some studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence that certain pyridazine derivatives can exhibit neuroprotective effects, potentially useful in conditions like Alzheimer's disease .

Table 1: Summary of Research Findings on Anticancer Activity

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF70.2757EGFR Inhibition
PC-30.4178Src Inhibition
SF-2951.95Apoptosis Induction

Table 2: Antimicrobial Activity Overview

Compound ReferenceMicroorganism TestedActivity Observed
Staphylococcus aureusEffective
Candida albicansModerate

Mechanism of Action

The mechanism of action of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine and Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C23H22N4O2S 418.52 3,4-Dimethylphenyl (oxadiazole); 4-Ethylphenyl (pyridazine)
3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine C23H22N4OS 402.52 4-Ethylphenyl (both oxadiazole and pyridazine)
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C21H15F3N4O2S 444.43 3-Methoxyphenyl (pyridazine); 3-Trifluoromethylphenyl (oxadiazole)
3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine C23H22N4O2S 418.52 3,4-Dimethylphenyl (oxadiazole); 4-Ethoxyphenyl (pyridazine)
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone C23H23N5O2S 433.53 Triazole core; 4-Methylbenzylsulfanyl group

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the compound from increases metabolic stability but reduces solubility compared to the target’s ethyl and methyl groups.
  • Alkoxy vs. Alkyl : Ethoxy (C23H22N4O2S in ) introduces polar oxygen, enhancing solubility but reducing lipophilicity versus the target’s ethyl group.
  • Symmetry : Analogues with identical substituents (e.g., 4-ethylphenyl on both rings in ) may exhibit higher crystallinity and melting points.

Physicochemical Properties

  • Melting Points : Analogs in with simpler structures (e.g., C16H17N5O2S2) melt at 134–178°C. The target’s higher molecular weight suggests a broader range, though exact data are unavailable.
  • Spectroscopic Signatures :
    • IR : Absence of S-H stretches (due to sulfanyl substitution) distinguishes the target from thiol-containing intermediates.
    • NMR : Aromatic proton splitting patterns differ based on substituent positions (e.g., para-ethyl vs. meta-methoxy in ).

Biological Activity

The compound 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine is a novel derivative featuring a complex structure with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 342.43 g/mol

This compound integrates a pyridazine core with an oxadiazole moiety known for its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the oxadiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown significant anti-proliferative effects in HepG2 cell lines, with IC50 values indicating effective inhibition of cell growth.

In a comparative study, compounds structurally related to this compound exhibited varying degrees of activity:

CompoundIC50 (µg/mL)Cell Line
6d13.004HepG2
6e28.399HepG2

The order of anticancer activity was identified as follows: 6d > 6b > 6f > 6a > 6e , suggesting that structural modifications significantly influence bioactivity .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and proteins associated with cancer proliferation. These include:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Topoisomerase II

These targets play crucial roles in DNA synthesis and repair mechanisms in cancer cells, making them viable targets for therapeutic intervention .

Additional Biological Activities

Beyond anticancer properties, oxadiazole derivatives have demonstrated a wide range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds exhibit potential in reducing inflammation.
  • Antioxidant Properties : The ability to scavenge free radicals has been noted in some studies.

Case Study: Anticancer Evaluation

A study focused on the synthesis and evaluation of various oxadiazole derivatives found that specific substitutions on the oxadiazole ring significantly enhanced anticancer properties. The study concluded that compounds with electron-donating groups exhibited superior cytotoxic effects compared to those with electron-withdrawing groups .

Research Findings Summary

A systematic review of recent literature indicates that:

  • 1,3,4-Oxadiazoles are promising scaffolds for drug development due to their diverse biological activities.
  • Structural modifications can lead to significant changes in bioactivity.

Q & A

Q. How can researchers optimize the synthetic yield of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine?

Methodological Answer:

  • Step 1: Use a multi-step synthesis approach, starting with the preparation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent) .
  • Step 2: Introduce the sulfanyl-methyl linker via nucleophilic substitution, optimizing reaction time and temperature (e.g., 60–80°C in DMF with K₂CO₃ as a base) .
  • Step 3: Monitor intermediates using TLC and HPLC to ensure purity before proceeding to subsequent steps .
  • Key Consideration: Vary solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility and reduce side reactions .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns on the pyridazine and oxadiazole rings. Pay attention to coupling constants for stereochemical assignments .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragment patterns, particularly for the sulfanyl-methyl linkage .
  • X-ray Crystallography: If single crystals are obtainable, resolve the crystal structure to confirm regiochemistry and non-covalent interactions .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers with surfactants (e.g., Tween-80) to identify optimal solubilization conditions .
  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions to enhance aqueous solubility without altering bioactivity .

Q. What stability tests are necessary for long-term storage of this compound?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC and FTIR .
  • Storage Recommendations: Use amber vials under inert gas (argon) at –20°C to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). Focus on the pyridazine and oxadiazole moieties as pharmacophores .
  • QSAR Studies: Develop quantitative structure-activity relationship models by correlating electronic (HOMO/LUMO) and steric (logP) parameters with experimental bioactivity data .

Q. What theoretical frameworks are applicable for interpreting contradictory bioassay results?

Methodological Answer:

  • Guiding Principle 2 (): Link results to existing theories (e.g., enzyme inhibition kinetics or receptor-ligand dynamics). For example, inconsistent IC₅₀ values may arise from assay-specific variables (pH, co-solvents) .
  • Statistical Validation: Apply ANOVA or Bayesian analysis to differentiate assay noise from true biological variability .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and MS data with computational predictions (DFT calculations for NMR chemical shifts) to confirm assignments .
  • Replicate Synthesis: Prepare the compound via alternative routes (e.g., varying protecting groups) to rule out synthetic artifacts .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Position-Specific Modifications: Synthesize analogs with substitutions on the 3,4-dimethylphenyl or 4-ethylphenyl groups. Evaluate changes in bioactivity using dose-response assays .
  • Pharmacophore Mapping: Identify critical hydrogen-bonding or π-π stacking interactions using crystallographic or docking data .

Q. How can in silico ADMET profiling improve preclinical development?

Methodological Answer:

  • ADMET Predictions: Use tools like SwissADME or ADMETlab to estimate permeability (Caco-2), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition) .
  • Validation: Compare in silico predictions with in vitro hepatocyte assays and microsomal stability tests .

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